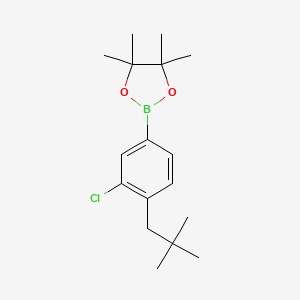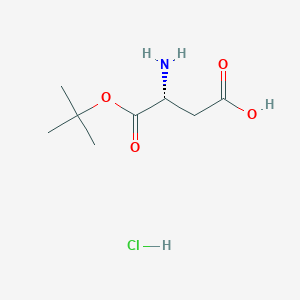
2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2,3-difluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The amino group and difluorobenzyl moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(3,4-difluorobenzyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7F2N3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7F2N3S/c10-6-3-1-2-5(8(6)11)4-7-13-14-9(12)15-7/h1-3H,4H2,(H2,12,14) |
InChI Key |
IFXJHNXHRXVSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)



![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)

![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)




